molecular formula C20H29N3O3 B7539955 N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide

N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide

Cat. No. B7539955
M. Wt: 359.5 g/mol
InChI Key: BSDRRKYLPLRBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

TAK-659 is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. By inhibiting BTK, TAK-659 prevents the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of cancer cell growth and proliferation, the reduction of inflammation, and the prevention of autoimmune diseases. In addition, TAK-659 has been found to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it an attractive candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 for lab experiments is its high selectivity for BTK, which allows for specific targeting of B-cell and immune cell signaling pathways. However, one limitation of TAK-659 is that it may not be effective in all types of cancer or autoimmune diseases, and further research is needed to identify the optimal patient populations for treatment.

Future Directions

There are several future directions for the development of TAK-659 as a therapeutic agent. One potential application is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy, to enhance the efficacy of treatment and reduce side effects. Another direction is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for specific cancer or autoimmune disease targets. Finally, further research is needed to determine the optimal dosing and treatment regimens for TAK-659 in different patient populations.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 4-ethylbenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 2-oxoethyl isocyanate and 2,2-dimethylpropan-1-amine. The final product is obtained after purification using column chromatography and recrystallization.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. It has also demonstrated efficacy in reducing inflammation and preventing autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-5-15-6-8-16(9-7-15)18(25)23-12-10-22(11-13-23)17(24)14-21-19(26)20(2,3)4/h6-9H,5,10-14H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDRRKYLPLRBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)CNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.